N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-ethoxyphenyl)acetohydrazide
CAS No.: 1040665-88-0
Cat. No.: VC11941525
Molecular Formula: C23H22ClN3O4
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040665-88-0 |
|---|---|
| Molecular Formula | C23H22ClN3O4 |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N'-[2-(4-ethoxyphenyl)acetyl]-6-oxopyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C23H22ClN3O4/c1-2-31-20-10-5-16(6-11-20)13-21(28)25-26-23(30)18-7-12-22(29)27(15-18)14-17-3-8-19(24)9-4-17/h3-12,15H,2,13-14H2,1H3,(H,25,28)(H,26,30) |
| Standard InChI Key | CXOOQKKJDHFOEN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Introduction
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-ethoxyphenyl)acetohydrazide is a complex organic compound featuring a dihydropyridine core, which is known for its significant biological activity, particularly in cardiovascular and neurological applications. This compound is classified as a hydrazide derivative of a substituted dihydropyridine, making it a subject of interest for further research and development in medicinal chemistry.
Synthesis
The synthesis of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-ethoxyphenyl)acetohydrazide generally involves multi-step organic reactions. These steps typically include the formation of the dihydropyridine core and the subsequent introduction of the hydrazide and ethoxyphenyl functionalities. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-ethoxyphenyl)acetohydrazide. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Contains a chlorobenzyl group and dihydropyridine core; lacks ethoxy group | |
| 5-Chloro-N'-{1-[3-chlorophenyl]methyl}-6-oxo-1,6-dihydropyridine | Similar dihydropyridine structure with different substitutions | |
| 4-Chloro-1-methyl-6-oxopyridine | Features a methyl group instead of chlorobenzyl; studied for its unique pharmacological properties |
These comparisons highlight the uniqueness of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-ethoxyphenyl)acetohydrazide in terms of its structural composition and potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume